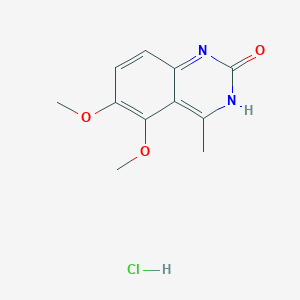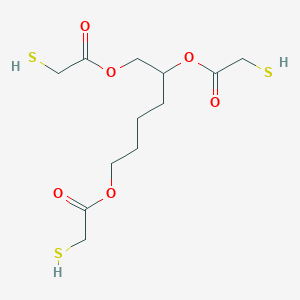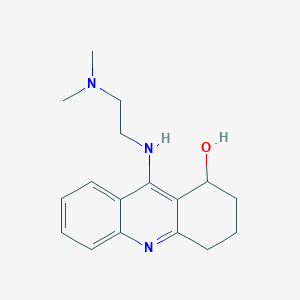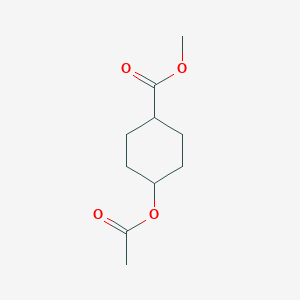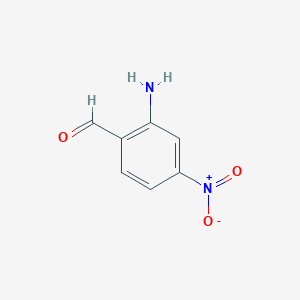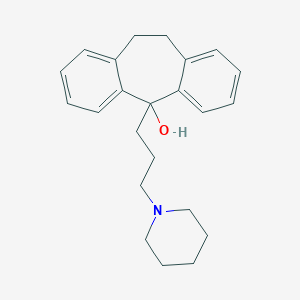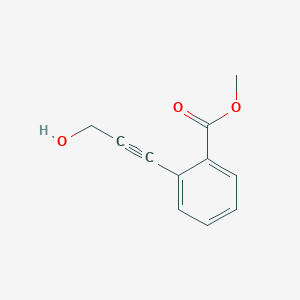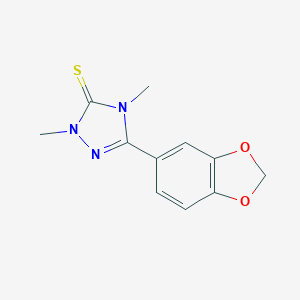
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine ethylcarbonate is a derivative of quinine, an alkaloid obtained from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethylcarbonate is known for its reduced bitterness compared to quinine, making it more palatable for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinine ethylcarbonate involves the reaction of quinine with ethyl chloroformate. This reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: On an industrial scale, quinine is primarily extracted from the bark of the cinchona tree using liquid-solid extraction methods. The extracted quinine is then reacted with ethyl chloroformate under controlled conditions to produce quinine ethylcarbonate .
Analyse Des Réactions Chimiques
Types of Reactions: Quinine ethylcarbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, quinine ethylcarbonate can hydrolyze to form quinine and ethyl carbonate.
Oxidation: Quinine ethylcarbonate can be oxidized to form quinine N-oxide derivatives.
Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acidic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products:
Hydrolysis: Quinine and ethyl carbonate.
Oxidation: Quinine N-oxide derivatives.
Substitution: Various alkyl or aryl quinine derivatives.
Applications De Recherche Scientifique
Quinine ethylcarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on taste receptors and its reduced bitterness compared to quinine.
Medicine: Investigated for its potential use in treating malaria and other parasitic infections.
Industry: Used as a flavoring agent in food and beverages due to its reduced bitterness
Mécanisme D'action
The mechanism of action of quinine ethylcarbonate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for the parasite’s survival. This action is primarily mediated through the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the parasite .
Similar Compounds:
Quinine monohydrochloride: A more bitter analogue of quinine ethylcarbonate.
Quinine dihydrochloride: Another derivative of quinine with similar medicinal properties.
Quinine valerate: Used for its antimalarial properties.
Quinine glycerophosphate: Known for its use in treating leg cramps
Uniqueness: Quinine ethylcarbonate is unique due to its reduced bitterness, making it more suitable for applications where taste is a critical factor. This property distinguishes it from other quinine derivatives, which are often more bitter and less palatable .
Propriétés
Numéro CAS |
110623-40-0 |
|---|---|
Formule moléculaire |
C11H11N3O2S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3 |
Clé InChI |
VWCOOYWSPUKLGH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
110623-40-0 |
Synonymes |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
